molecular formula C21H27N3O3S B2587481 N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-40-7

N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2587481
CAS No.: 952981-40-7
M. Wt: 401.53
InChI Key: UIWDAJGJEFSDDX-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the alkylation of piperidine with thiophen-2-ylmethyl halide under basic conditions.

    Oxalamide Formation: The oxalamide moiety is introduced by reacting the piperidine intermediate with oxalyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the oxalamide intermediate with 4-methoxybenzylamine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzyl ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules.

    Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and thiophene rings suggests potential interactions with central nervous system receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxybenzyl)-N2-(piperidin-4-ylmethyl)oxalamide
  • N1-(4-methoxybenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with different heterocyclic rings

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-27-18-6-4-16(5-7-18)13-22-20(25)21(26)23-14-17-8-10-24(11-9-17)15-19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWDAJGJEFSDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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